molecular formula C11H15N5O5 B12377006 6-amino-9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-2-one

6-amino-9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-2-one

Cat. No.: B12377006
M. Wt: 297.27 g/mol
InChI Key: JYYSQEDTFXEKCA-PKJMTWSGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-amino-9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-2-one is a complex organic compound with significant importance in various scientific fields. This compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-2-one typically involves multiple steps, starting from simpler organic moleculesCommon reagents used in these reactions include ammonia, methanol, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is typically carried out in controlled environments to maintain the stability of the compound and to prevent any unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

6-amino-9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

6-amino-9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-amino-9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-2-one involves its interaction with specific molecular targets and pathways within cells. The compound may inhibit certain enzymes or interfere with DNA and RNA synthesis, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .

Properties

Molecular Formula

C11H15N5O5

Molecular Weight

297.27 g/mol

IUPAC Name

6-amino-9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-2-one

InChI

InChI=1S/C11H15N5O5/c1-20-7-4(2-17)21-10(6(7)18)16-3-13-5-8(12)14-11(19)15-9(5)16/h3-4,6-7,10,17-18H,2H2,1H3,(H3,12,14,15,19)/t4-,6+,7?,10-/m1/s1

InChI Key

JYYSQEDTFXEKCA-PKJMTWSGSA-N

Isomeric SMILES

COC1[C@H](O[C@H]([C@H]1O)N2C=NC3=C(NC(=O)N=C32)N)CO

Canonical SMILES

COC1C(OC(C1O)N2C=NC3=C(NC(=O)N=C32)N)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.